Increased Lipophilicity (XLogP3) Relative to the Isopropyl Analog
The target compound demonstrates a computed XLogP3 of 1.2, which is 0.5 log units higher than the value of 0.7 for the direct analog 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine (CAS 1779770-06-7) [1]. This increase, driven entirely by the addition of a single methylene unit to the N-alkyl chain, aligns with the Hansch π constant prediction and significantly impacts key drug-like properties such as membrane permeability and CNS penetration potential.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 1.7 (CAS 1779770-06-7, N-Isopropyl analog) |
| Quantified Difference | ΔXLogP3 = +0.5 |
| Conditions | PubChem/PubChem.ucsd.edu computed XLogP3 descriptors using standard method. |
Why This Matters
A 0.5 log unit increase in lipophilicity can translate to a ~3-fold increase in partition coefficient, critically altering blood-brain barrier penetration and non-specific protein binding, directly impacting in vivo efficacy in CNS target programs.
- [1] PubChem Compound Summary for CID 43142833 (Analogue). National Center for Biotechnology Information. Accessed May 1, 2026. View Source
